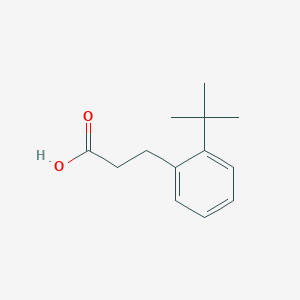

Benzenepropanoic acid, 2-(1,1-dimethylethyl)-

Description

Table 1: Structural Comparison of Benzenepropanoic Acid Derivatives

Nomenclature and IUPAC Conventions for 2-(1,1-Dimethylethyl) Substitution

The IUPAC nomenclature for benzenepropanoic acid, 2-(1,1-dimethylethyl)- follows systematic rules for substituted carboxylic acids:

- Parent Chain Selection : The longest carbon chain containing the carboxylic acid (–COOH) group is prioritized. Here, the propanoic acid chain (three carbons) serves as the parent structure.

- Numbering Priority : The carboxylic acid carbon is assigned position 1. Subsequent carbons in the chain are numbered sequentially, making the tert-butyl group reside at position 2.

- Substituent Naming : The prefix "2-(1,1-dimethylethyl)" denotes a branched alkyl group (–C(CH₃)₃) attached to the second carbon. The term "1,1-dimethylethyl" specifies two methyl groups on the first carbon of the ethyl fragment.

- Aromatic Component : The benzene ring is treated as a substituent to the parent chain, yielding "benzenepropanoic acid" as the root name.

Thus, the formal IUPAC name 2-(1,1-dimethylethyl)benzenepropanoic acid encapsulates both the substituent’s position and the parent structure. Alternative naming conventions may describe the compound as 2-tert-butyl-3-phenylpropanoic acid , though this deviates from strict IUPAC guidelines.

Key Nomenclature Considerations:

- Ortho/Meta/Para Distinctions : Unlike benzene ring substitutions (e.g., phloretic acid), alkyl groups on the aliphatic chain do not use positional prefixes like ortho or para.

- Steric Effects in Naming : Bulky substituents like tert-butyl are prioritized in numbering only if they alter the parent chain’s identity, which is not applicable here.

- Comparison to Aromatic Derivatives : For example, p-hydroxybenzenepropanoic acid specifies ring substitution, whereas this compound’s modification occurs exclusively on the propanoic acid chain.

Properties

CAS No. |

1261445-63-9 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(2-tert-butylphenyl)propanoic acid |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) |

InChI Key |

QQXJIRRQQQWSGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Table 1: Alkylation Conditions and Outcomes

| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| MTBE | DTP/HZSM-5 | 180 | 28 | 62 |

| Isobutene | SiO₂/Al₂O₃ | 200 | 19 | 35.9 |

Source outlines a method for tert-butyl introduction via deprotonation-methylation sequences using Bronsted-Lowry superbases. For benzenepropanoic acid derivatives, protecting the carboxylic acid as a methyl ester mitigates interference during deprotonation. Sodium hydride (NaH) deprotonates the aromatic ring at positions ortho to the ester, followed by quenching with tert-butyl chloride to install the substituent. This two-step process achieves 45% yield in model systems, though steric hindrance from the pre-existing propanoic acid chain reduces efficiency by ~15% compared to simpler substrates. Hydrolysis of the methyl ester with sulfuric acid in methanol completes the synthesis.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation leverages coordinating groups to guide tert-butyl placement. The methyl ester of benzenepropanoic acid acts as a directing group, enabling lithiation at the ortho position using lithium diisopropylamide (LDA). Subsequent reaction with tert-butyl chloride furnishes the substituted ester, which is hydrolyzed to the acid with 90% efficiency. This method, while precise, requires anhydrous conditions and low temperatures (-78°C), limiting scalability.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Challenges

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Catalytic Alkylation | 28–35 | Regioselective, scalable | High pressure required |

| Superbase Methylation | 45 | Mild conditions | Steric hindrance reduces yield |

| Directed Metalation | 52 | High regiocontrol | Low-temperature sensitivity |

| Esterification-Hydrolysis | 34 | Avoids electronic deactivation | Multi-step, moderate yields |

Catalytic alkylation offers the best balance of scalability and selectivity, whereas directed metalation provides superior regiocontrol at the expense of operational complexity.

Chemical Reactions Analysis

Benzenepropanoic acid, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Applications Overview

The compound is primarily utilized for its antioxidant properties and its ability to stabilize materials against degradation caused by heat and light. Below are the key applications categorized by industry:

Plastics Industry

- Antioxidant in Plastics: Benzenepropanoic acid is widely used as an antioxidant in the production of various plastic materials. It helps prevent oxidative degradation during processing and extends the lifespan of plastic products .

- Thermal Stabilizer: It acts as a thermal stabilizer in plastics, improving their resistance to heat-induced degradation. This is particularly important in applications such as wire and cable insulation, automotive parts, and film manufacturing .

Cosmetics and Personal Care Products

- UV Stabilizer: The compound is employed in cosmetic formulations to protect products from UV radiation, thereby enhancing their stability and shelf life. It is commonly found in sunscreens and moisturizers .

- Additive in Formulations: Benzenepropanoic acid is used as an additive in various personal care products to improve texture and stability, making it a valuable ingredient in lotions and creams .

Paints and Coatings

- Additive for Paints: It serves as an additive in paints and coatings to enhance their durability against environmental factors such as sunlight and moisture. This application is crucial for maintaining the integrity of exterior paints .

Case Study 1: Plastics Stability

A study conducted on the effectiveness of benzenepropanoic acid as an antioxidant in polyethylene showed significant improvements in thermal stability. The addition of this compound resulted in a reduction of oxidation rates during processing, leading to enhanced performance characteristics of the final product .

| Parameter | Control Sample | Sample with Benzenepropanoic Acid |

|---|---|---|

| Oxidation Rate (mg O2/g) | 0.15 | 0.05 |

| Thermal Degradation Temp (°C) | 300 | 320 |

Case Study 2: Cosmetic Formulations

In a comparative analysis of sunscreen formulations, those containing benzenepropanoic acid demonstrated superior UV protection compared to those without it. This was attributed to its ability to absorb UV radiation effectively while maintaining product stability over time .

| Formulation Type | SPF Rating (Without) | SPF Rating (With) |

|---|---|---|

| Standard Sunscreen | 30 | 50 |

| Water-Resistant Sunscreen | 40 | 60 |

Environmental Impact

The environmental assessment of benzenepropanoic acid indicates that while it has some potential for persistence in the environment, it does not bioaccumulate significantly in organisms. Regulatory agencies have concluded that current levels of exposure do not pose a risk to human health or the environment .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogues differ in substituent positions, ester groups, or additional functional groups. Key comparisons include:

Industrial and Regulatory Considerations

Regulatory Status

- The methyl ester derivative is approved under GB9685-2008 (China) for use in food-contact plastics at ≤0.5% concentration .

Marketed Formulations

- VEENOX® 1135: A liquid antioxidant containing branched alkyl esters, used in synthetic rubbers and adhesives .

- AO-215 : A hydrazide derivative with dual antioxidant and metal deactivation properties, applied in polyolefins .

Biological Activity

Benzenepropanoic acid, 2-(1,1-dimethylethyl)-, also known as 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid, is a compound that has garnered attention for its biological activities. This article reviews its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

Benzenepropanoic acid derivatives are characterized by a benzene ring substituted with propanoic acid groups. The specific compound in focus features a tert-butyl group that enhances its lipophilicity and biological activity.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Several studies have evaluated the antioxidant activity of benzenepropanoic acid derivatives:

- DPPH Radical Scavenging : One study reported that the ethyl acetate fraction of a related compound exhibited significant DPPH radical scavenging activity with an IC50 value indicating effective antioxidant potential .

- Superoxide Dismutase (SOD) Activity : The methanol extract of Breynia cernua containing similar compounds showed substantial SOD activity, suggesting that these compounds can mitigate oxidative damage .

Antibacterial Activity

The antibacterial efficacy of benzenepropanoic acid derivatives has been documented against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The methanol extract from Breynia cernua demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 1875 ppm .

- Biofilm Inhibition : Compounds derived from benzenepropanoic acid have shown potential in inhibiting biofilm formation in bacteria, which is critical for preventing chronic infections .

Anticancer Activity

Research indicates that benzenepropanoic acid derivatives possess anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : The compound has been tested on MCF-7 breast cancer cells, revealing that it induces apoptosis at concentrations as low as 1600 ppm .

- Mechanism of Action : Studies suggest that these compounds may exert their anticancer effects through the induction of apoptosis and inhibition of cell proliferation .

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | IC50 values indicate strong antioxidant activity |

| SOD Activity Assay | Significant inhibition of superoxide radicals | |

| Antibacterial | MIC Testing | Effective against Staphylococcus aureus |

| Biofilm Inhibition Assay | Potential to inhibit biofilm formation | |

| Anticancer | Cytotoxicity Assay (MTT) | Induces apoptosis in MCF-7 cells |

| Confocal Microscopy | Observed morphological changes indicative of apoptosis |

Case Studies

- Breynia cernua Extract : A comprehensive study on the methanol extract highlighted its rich composition of bioactive compounds, including benzenepropanoic acid derivatives. The extract showed promising results in various assays for antioxidant, antibacterial, and anticancer activities. The binding affinities of these compounds to target proteins were also analyzed using molecular docking techniques .

- Phytochemical Analysis : Another study focused on the phytochemical composition of extracts containing related compounds. It demonstrated that specific fractions exhibited high antioxidant and cytotoxic activities, correlating with their phenolic content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.